molecular formula C8H13N3O4 B13623987 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13623987
M. Wt: 215.21 g/mol
InChI Key: LFQNDFOHSVMSKB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative known for its potential biological and pharmacological activities. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-(2-hydroxyethoxy)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,4-dioxopyrimidine: A precursor in the synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione.

    2-(2-Hydroxyethoxy)ethylamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of amino and hydroxyethoxyethyl groups contributes to its diverse pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

5-amino-1-[2-(2-hydroxyethoxy)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14)

InChI Key

LFQNDFOHSVMSKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCOCCO)N

Origin of Product

United States

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